(S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide is a complex organic compound belonging to the class of quinazoline derivatives. Its structure combines various pharmacophores, which may contribute to its biological activity. The compound has been studied for potential applications in medicinal chemistry, particularly in anticancer research.
The compound is cataloged in several chemical databases, including PubChem and BenchChem, where it is primarily identified by its IUPAC name and molecular formula. The molecular formula is C₁₈H₁₈N₆O₄S, with a specific InChI identifier that provides a unique representation of its chemical structure .
This compound can be classified as:
The synthesis of (S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide can involve several steps:
The synthesis process may yield various derivatives based on the substituents on the starting materials. The use of mild reaction conditions is emphasized to avoid degradation of sensitive functional groups.
The molecular structure of (S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide features:
The compound's molecular weight is approximately 366.45 g/mol. The structural formula can be represented in various formats including SMILES and InChI strings for computational modeling and database searches .
The compound can participate in various chemical reactions typical for quinazolines and amides:
Reactions involving this compound are often studied in the context of medicinal chemistry to evaluate its potential as a therapeutic agent against cancer cells .
The mechanism of action for compounds like (S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide typically involves interaction with specific biological targets:
In vitro studies have demonstrated that derivatives exhibit cytotoxicity against multiple cancer cell lines including A549 (lung carcinoma), DU145 (prostate carcinoma), B16-F10 (melanoma), and HepG2 (hepatocellular carcinoma) .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
(S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide has potential applications in:
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7